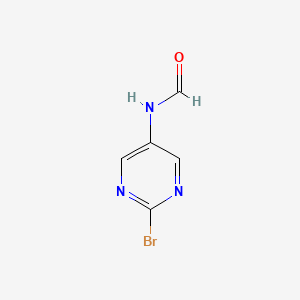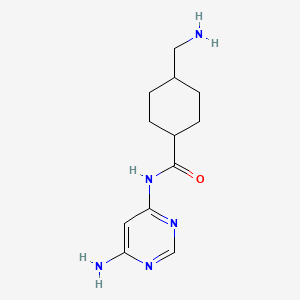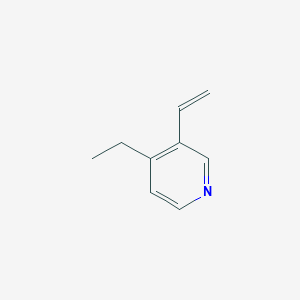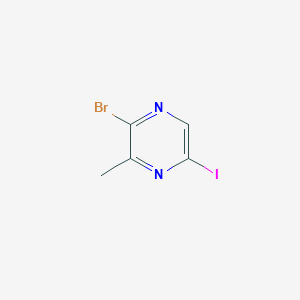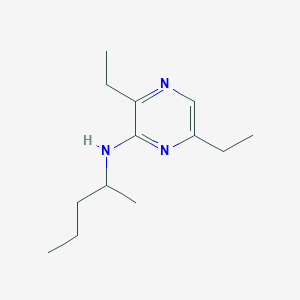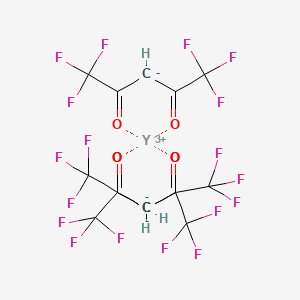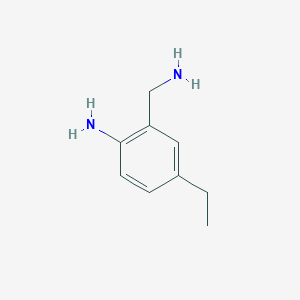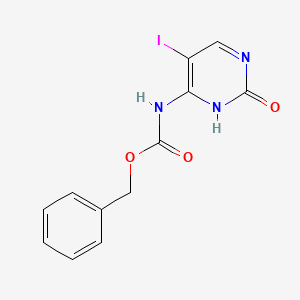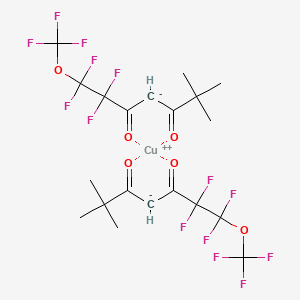
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione is a copper complex of a fluorinated heptanedione. This compound is notable in coordination chemistry and catalysis due to its unique structure and properties .
Preparation Methods
The synthesis of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione typically involves the reaction of copper acetate hydrate with the corresponding heptanedione in a methanol solution. The reaction conditions are carefully controlled to ensure the formation of the desired copper complex . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper complex to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
Scientific Research Applications
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological research, including studies on enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione involves its interaction with molecular targets and pathways. The copper center plays a crucial role in catalysis and coordination, facilitating various chemical reactions. The fluorinated heptanedione ligands contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione can be compared with other similar compounds, such as:
Copper bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): This compound has a similar structure but different fluorination patterns.
Copper(II) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate: Another similar compound with variations in the ligand structure. The uniqueness of this compound lies in its specific fluorination pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C20H20CuF14O6 |
|---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione |
InChI |
InChI=1S/2C10H10F7O3.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)20-10(15,16)17;/h2*4H,1-3H3;/q2*-1;+2 |
InChI Key |
ZPNLFCQTJZDXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
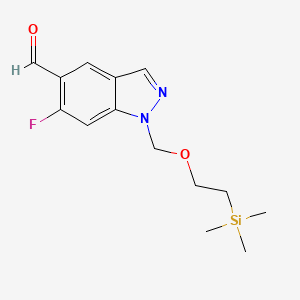
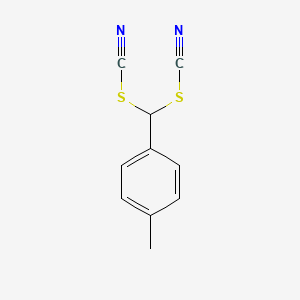
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
